molecular formula C24H27N3O5 B12052478 1-hexyl-2-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-1,4-dihydroquinoline-3-carbohydrazide

1-hexyl-2-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-1,4-dihydroquinoline-3-carbohydrazide

Cat. No.: B12052478
M. Wt: 437.5 g/mol
InChI Key: KMMZMXYZJKDQEC-MFKUBSTISA-N
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Description

1-hexyl-4-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a hexyl chain, and a hydrazide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hexyl-4-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide typically involves multiple steps. One common method includes the condensation of 1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with 4-hydroxy-3-methoxybenzaldehyde in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-hexyl-4-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of halogenated quinoline derivatives.

Scientific Research Applications

1-hexyl-4-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-hexyl-4-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-hexyl-4-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is unique due to its specific substitution pattern on the quinoline ring and the presence of both hydroxy and methoxy groups on the phenyl ring. These structural features contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C24H27N3O5

Molecular Weight

437.5 g/mol

IUPAC Name

1-hexyl-4-hydroxy-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C24H27N3O5/c1-3-4-5-8-13-27-18-10-7-6-9-17(18)22(29)21(24(27)31)23(30)26-25-15-16-11-12-19(28)20(14-16)32-2/h6-7,9-12,14-15,28-29H,3-5,8,13H2,1-2H3,(H,26,30)/b25-15+

InChI Key

KMMZMXYZJKDQEC-MFKUBSTISA-N

Isomeric SMILES

CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)N/N=C/C3=CC(=C(C=C3)O)OC)O

Canonical SMILES

CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=CC3=CC(=C(C=C3)O)OC)O

Origin of Product

United States

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